Cas no 124-94-7 (triamcinolone)

triamcinolone 化学的及び物理的性質
名前と識別子
-
- triamcinolone
- 9-alpha-fluoro-16-alpha-hydroxyprednisolone
- 9-alpha-fluoro-11-beta,16-alpha,17-alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione
- 9-Fluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
- Triamcinolone Base
- (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- 9α-Fluoro-11β,16α,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione
- 9α-Fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
- Fluoxyprednisolone
- 9a-Fluoro-11b,16a,17a,21-tetrahydroxy-1,4-pregnadiene-3,20-dione
- Volon
- 0-dione
- Celeste
- cl19823
- omcilon
- Cinolone
- Kenacort
- Omicilon
- Triamcet
- CL 19823
- (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- Triamcinolona (INN-Spanish)
- CS-0695010
- Kenacort-AG
- Q1074056
- NCGC00261864-01
- (1S,2R,3aS,3bS,9aS,9bR,10S,11aS)-9b-fluoro-1,2,10-trihydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- PREGNA-1,4-DIENE-3,20-DIONE, 9-FLUORO-11,16,17,21-TETRAHYDROXY-, (11.BETA.,16.ALPHA.)
- NSC 13397
- Prestwick0_000120
- HMS2095G22
- NCI60_000750
- TRIAMCINOLONE [WHO-DD]
- GTPL2870
- DTXCID9020742
- HSDB 3194
- Triamcinolona
- Tiamcinolonum
- Pregna-1,20-dione, 9-fluoro-11,16,17,21-tetrahydroxy-, (11.beta.,16.alpha.)-
- LP01179
- 9.alpha.-Fluoro-11.beta.,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione
- HMS3712G22
- Ledercort
- Pregna-1,4-diene-3, 20-dione, 9-fluoro-11.beta.,16.alpha.,17,21-tetrahydroxy-
- NCGC00021580-08
- Kenacort (TN)
- EINECS 204-718-7
- SMP1_000300
- Pregna-1,4-diene-3,20-dione, 9-fluoro-11,16,17,21-tetrahydroxy-, (11beta,16alpha)
- Triamcinolone, European Pharmacopoeia (EP) Reference Standard
- TRIAMCINOLONE [GREEN BOOK]
- 3-[2[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]ETHYL]-PIPERIDINE
- 11-beta,16-alpha,17-alpha,21-Tetrahydroxy-9-alpha-fluoro-1,4-pregnadiene-3,20-dione
- TRIAMCINOLONE (USP MONOGRAPH)
- SPBio_002079
- 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
- HY-B0328
- Tox21_111332
- TRIAMCINOLONE [ORANGE BOOK]
- Triamcinolonum
- DTXSID1040742
- Tox21_501179
- Prestwick2_000120
- AS-13657
- Cinolone-T
- Aristocort
- 9.alpha.-Fluoro-11.beta.,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
- MFCD00010477
- AKOS015895436
- TRIAMCINOLONE [USP MONOGRAPH]
- Pregna-1,4-diene-3,20-dione,9-fluoro-11,16,17,21-tetrahydroxy-, (11b,16a)-
- Prednisolone, 9-fluoro-16alpha-hydroxy-
- 9alpha-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
- NSC13397
- TRIAMCINOLONE [HSDB]
- TRIAMCINOLONE (MART.)
- Pregna-1,4-diene-3,20-dione, 9-fluoro-11,16,17,21-tetrahydroxy-, (11beta,16alpha)-
- TRIAMCINOLONE [MART.]
- Aristocort Tablets
- WLN: L E5 B666 OV KU MUTJ A1 BF CQ E1 FV1Q FQ GQ
- TRIAMCINOLONE [MI]
- BRN-2341955
- TRIAMCINOLONE ACETONIDE IMPURITY A [EP IMPURITY]
- Triamcinalone
- TRIAMCINOLONE [INN]
- BRD-K77554836-001-14-0
- 11.beta.,17.alpha.,21-Tetrahydroxy-9.alpha.-fluoro-1,4-pregnadiene-3,20-dione
- TRIAMCINOLONE (EP MONOGRAPH)
- MLS002695935
- Triamcinolone, United States Pharmacopeia (USP) Reference Standard
- Tricortale
- Prestwick1_000120
- NCGC00021580-07
- D00385
- HMS1568G22
- MLS001066543
- Triamcinolone (USP:INN:BAN:JAN)
- NCGC00094799-01
- 9alpha-Fluoro-11beta,16alpha,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione
- 9.alpha.-Fluoro-11.beta.,16.alpha.,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
- NCGC00021580-16
- SR-01000000079
- 9-FLUORO-11,BETA,,16.ALPHA.,17,21-TETRAHYDROXYPREGNA-1,4-DIENE-3,20-DIONE
- CHEBI:9667
- BDBM41132
- Pregna-1,4-diene-3,20-dione, 9-fluoro-11,16,17,21-tetrahydroxy-, (11beta,16alpha)-, tetrahydro deriv.
- GFNANZIMVAIWHM-OBYCQNJPSA-N
- HMS3263L19
- Triam-Tablinen
- CHEMBL1451
- EU-0101179
- BRD-K77554836-001-03-3
- Triamcinolone Acetonide Imp. A (EP); Triamcinolone; Triamcinolone Acetonide Impurity A
- SCHEMBL4447
- Prestwick_438
- 4-08-00-03629 (Beilstein Handbook Reference)
- BCP11941
- cid_31307
- s1933
- (1R,2S,10S,11S,13R,14S,15S,17S)-1-fluoro-13,14,17-trihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-3,6-dien-5-one
- 9.alpha.-Fluoro-11.beta.,16.alpha.,17.alpha., 21-tetrahydroxypregna-1,4-diene-3,20-dione
- TRIAMCINOLONE [JAN]
- CCG-205253
- Fluoxiprednisolone
- BRN 2341955
- SMR000058333
- SDCCGSBI-0051146.P002
- Pregna-1,4-diene-3,20-dione, 9-fluoro-11,16,17,21-tetrahydroxy-, (11.beta.,16.alpha.)-
- 9.alpha.-Fluoro-16.alpha.-hydroxyprednisolone
- NCGC00021580-06
- HMS2231E20
- Prestwick3_000120
- Tox21_300178
- 1ZK20VI6TY
- Rodinolone
- 51855-44-8
- Tox21_111332_1
- Triamcinolone (Aristocort)
- BSPBio_000140
- UNII-1ZK20VI6TY
- 9alpha-Fluoro-16alpha-hydroxyprednisolone
- Triamcinolone [USP:INN:BAN:JAN]
- MLS000028542
- Tiamcinolonum (INN-Latin)
- Triamcinolona [INN-Spanish]
- Delphicort
- 9-alpha-Fluoro-11-beta,16-alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
- TRIAMCINOLONE [VANDF]
- E70344
- DB00620
- NCGC00254049-01
- BPBio1_000154
- Pregna-1,4-diene-3,20-dione, 9-fluoro-11,16,17,21-tetrahydroxy-, (11-beta,16-alpha)-
- NCGC00178404-03
- CAS-124-94-7
- Triamcinolone, British Pharmacopoeia (BP) Reference Standard
- Triamcinolone (Standard)
- TRIAMCINOLONE (USP-RS)
- NSC-13397
- Lopac0_001179
- 9.alpha.-Fluoro-11.beta.,16.alpha.,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione
- SR-01000000079-3
- Triamcinolonum [INN]
- Pregna-1,20-dione, 9-fluoro-11.beta.,16.alpha.,17,21-tetrahydroxy-
- EX-A4109
- NCGC00021580-04
- EN300-7400440
- TRIAMCINOLONE [USP-RS]
- Triamcinlon
- TRIAMCINOLONE [EP MONOGRAPH]
- HMS2090D12
- NS00007956
- Triamcinolon
- Pregna-1,4-diene-3,20-dione, 9-fluoro-11beta,16alpha,17,21-tetrahydroxy-
- Adcortyl
- 124-94-7
- 124-94-7 (free)
- (11beta,16alpha)-9-Fluoro-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
- 9.alpha.-Fluoro-11.beta.,17.alpha.,21-tetrahydroxypregna-1,4-diene-3,20-dione
- HY-B0328R
- 11beta,16alpha,17alpha,21-Tetrahydroxy-9alpha-fluoro-1,4-pregnadiene-3,20-dione
- 9alpha-Fluoro-11beta,16alpha,17alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione
- Tiamcinolonum [INN-Latin]
- 11.beta.,16.alpha.,17.alpha., 21-Tetrahydroxy-9.alpha.-fluoro-1,4-pregnadiene-3,20-dione
- SK-Triamcinolone
- NCGC00021580-03
- Triamcinolone (JP17/USP/INN)
- Prednisolone, 9-fluoro-16.alpha.-hydroxy-
- Triamcinolone, topical
- AC-2072
- NCGC00021580-05
- BRD-K77554836-001-11-6
-
- MDL: MFCD00010477
- インチ: InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1
- InChIKey: GFNANZIMVAIWHM-OBYCQNJPSA-N
- ほほえんだ: F[C@@]1([C@]2(C=C3)C)[C@](CCC2=CC3=O)([H])[C@@](C[C@@H](O)[C@]4(O)C(CO)=O)([H])[C@]4(C)C[C@@H]1O
計算された属性
- せいみつぶんしりょう: 394.17900
- どういたいしつりょう: 394.179
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 2
- 複雑さ: 807
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 9
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 115A^2
じっけんとくせい
- 色と性状: 白色または近白色結晶粉末、無臭で苦い
- 密度みつど: 1.1703 (estimate)
- ゆうかいてん: 262-263 °C (lit.)
- ふってん: 587.5°Cat760mmHg
- フラッシュポイント: 309.1°C
- 屈折率: 1.617
- ようかいど: DMF: soluble20 mg/mL
- PSA: 115.06000
- LogP: 0.62050
- マーカー: 9595
- ひせんこうど: 69 º (c=2, DMF)
- FEMA: 2158
- ようかいせい: 水に微溶解、エタノール、トリクロロメタン、エーテルなどに微溶解
triamcinolone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R40
- セキュリティの説明: S22-S36
- RTECS番号:TU3850000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:S22;S36
- リスク用語:R40
triamcinolone 税関データ
- 税関コード:2937229000
- 税関データ:
中国税関コード:
2937229000
triamcinolone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0798-1 mL * 10 mM (in DMSO) |
Triamcinolone |
124-94-7 | 99.54% | 1 mL * 10 mM (in DMSO) |
¥ 418 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0798-100 mg |
Triamcinolone |
124-94-7 | 99.54% | 100MG |
¥507.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0798-200 mg |
Triamcinolone |
124-94-7 | 99.54% | 200mg |
¥998.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0798-1 mL * 10 mM (in DMSO) |
Triamcinolone |
124-94-7 | 99.54% | 1 mL * 10 mM (in DMSO) |
¥148.00 | 2022-04-26 | |
TRC | T767160-500mg |
Triamcinolone |
124-94-7 | 500mg |
$121.00 | 2023-05-17 | ||
TRC | T767160-5g |
Triamcinolone |
124-94-7 | 5g |
$ 707.00 | 2023-09-05 | ||
ChemScence | CS-2370-5g |
Triamcinolone |
124-94-7 | 99.15% | 5g |
$180.0 | 2021-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T829866-500mg |
Triamcinolone |
124-94-7 | 98% | 500mg |
¥416.00 | 2022-10-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204924A-250 mg |
Triamcinolone, |
124-94-7 | ≥98% | 250MG |
¥617.00 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0798-5 mg |
Triamcinolone |
124-94-7 | 99.54% | 5mg |
¥148.00 | 2022-04-26 |
triamcinolone 関連文献
-
Panagiotis Mastorakos,Siva P. Kambhampati,Manoj K. Mishra,Tony Wu,Eric Song,Justin Hanes,Rangaramanujam M. Kannan Nanoscale 2015 7 3845
-
Yeon Kyung Lee,Jin Kyeong Choi,Youn Joo Kang,Hye Won Kim,Sang-Woo Kim,Chul-Kyu Park,Dongwoo Khang,Sang-Hyun Kim J. Mater. Chem. B 2016 4 1660
-
Rongkun Lin,Qiao Lu,Zheng Lin,Wei Hang,Benli Huang Analyst 2020 145 6625
-
4. Revisiting activity of some glucocorticoids as a potential inhibitor of SARS-CoV-2 main protease: theoretical studyAyman Abo Elmaaty,Radwan Alnajjar,Mohammed I. A. Hamed,Muhammad Khattab,Mohamed M. Khalifa,Ahmed A. Al-Karmalawy RSC Adv. 2021 11 10027
-
Xingyi Li,Yuqin Wang,Chengbiao Yang,Shuai Shi,Ling Jin,Zichao Luo,Jing Yu,Zhaoliang Zhang,Zhimou Yang,Hao Chen Nanoscale 2014 6 14488
-
G. Gordon,P. R. Wood Analyst 1976 101 876
-
Nam Sook Kim,Geum Joo Yoo,Ji Hyun Lee,Hyoung-Joon Park,Sooyeul Cho,Dong Woo Shin,Younglim Kim,Sun Young Baek Anal. Methods 2017 9 2104
-
Mostafa M. Baker,Tarek S. Belal,Mohamed S. Mahrous,Hytham M. Ahmed,Hoda G. Daabees Anal. Methods 2016 8 2185
-
Sharmin Siddiqui,Faisal Ameen,Ishrat Jahan,Shahid M. Nayeem,Mohammad Tabish New J. Chem. 2019 43 4137
-
Binapani Mahaling,Dadi A. Srinivasarao,G. Raghu,Rajesh K. Kasam,G. Bhanuprakash Reddy,Dhirendra S. Katti Nanoscale 2018 10 16485
triamcinoloneに関する追加情報
Triamcinolone and Its Applications in Modern Medicine
Triamcinolone, a synthetic corticosteroid, is widely recognized for its potent anti-inflammatory and immunosuppressive properties. With a CAS number 124-94-7, this compound has been extensively studied and utilized in various medical applications. Triamcinolone belongs to the class of corticosteroids known as glucocorticoids, which play a crucial role in regulating immune responses and reducing inflammation.
The mechanism of action of triamcinolone involves the binding to glucocorticoid receptors, which in turn modulates the expression of genes involved in inflammation and immune responses. This interaction leads to a significant reduction in the production of pro-inflammatory cytokines and chemokines, thereby alleviating symptoms associated with inflammatory conditions.
In recent years, research has highlighted the therapeutic potential of triamcinolone in treating a wide range of medical conditions. One of the most notable applications is in the management of skin disorders such as eczema, psoriasis, and dermatitis. Triamcinolone formulations, including creams, ointments, and lotions, are commonly prescribed to provide relief from symptoms like redness, itching, and swelling.
Moreover, triamcinolone has been explored for its efficacy in treating respiratory conditions. Studies have demonstrated its ability to reduce airway inflammation in patients with asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate immune responses makes it a valuable asset in managing these chronic inflammatory diseases.
Recent advancements in pharmaceutical research have led to the development of novel formulations of triamcinolone that enhance its bioavailability and reduce local side effects. For instance, liposomal formulations have been shown to improve drug delivery efficiency while minimizing systemic absorption. This innovation has opened new avenues for the treatment of various inflammatory conditions with fewer adverse effects.
The clinical trials conducted on triamcinolone have consistently shown its efficacy in reducing inflammation and improving patient outcomes. One such study published in the Journal of Dermatological Treatment demonstrated that triamcinolone acetate cream significantly reduced erythema and pruritus in patients with atopic dermatitis. The study also highlighted the compound's safety profile when used as directed.
In addition to its therapeutic applications, triamcinolone has been investigated for its potential role in neurological disorders. Emerging research suggests that corticosteroids like triamcinolone may have neuroprotective properties, making them promising candidates for treating conditions such as multiple sclerosis and Alzheimer's disease. While further research is needed to fully understand these mechanisms, the findings are encouraging for future therapeutic strategies.
The pharmaceutical industry continues to invest in the development of new corticosteroids with improved efficacy and safety profiles. Triamcinolone remains a cornerstone compound in this field due to its well-established mechanisms of action and broad therapeutic applications. As research progresses, it is expected that new formulations and combination therapies will be developed, further expanding the use of triamcinolone in modern medicine.
Overall, triamcinolone stands as a testament to the importance of synthetic corticosteroids in managing inflammatory and immunosuppressive conditions. Its versatility across multiple medical disciplines underscores its significance as a therapeutic agent. With ongoing research efforts aimed at optimizing its use and exploring new applications, triamcinolone is poised to remain a key player in medical treatments for years to come.

